molecular formula C20H28N4O3 B1448387 1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine CAS No. 1308645-70-6

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine

Cat. No. B1448387
CAS RN: 1308645-70-6
M. Wt: 372.5 g/mol
InChI Key: LQVOKOSMTRXOER-UHFFFAOYSA-N
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Description

1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine (1-t-BOC-4-PEP) is a synthetic compound with a wide range of applications in scientific research. It is a substituted piperazine derivative with a 1-tert-butoxycarbonyl group and a 4-(2-(pyrazol-3-yl)phethoxy)ethyl group. It has been used in a variety of research fields, including organic synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Analogous Compounds : Compounds similar to "1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine" have been synthesized for various purposes. For instance, tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate, a diketopiperazine derivative, was synthesized and its crystal structure established (Liu et al., 2012).

  • Regioselectivity in Synthesis : Studies on the regioselectivity of similar compounds, such as 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, contribute to understanding how substituents affect the chemical properties and reactions of these compounds (Martins et al., 2012).

  • Heterocyclization Reactions : Research on the heterocyclization reactions of azinoisocyanates, including compounds with tert-butoxycarbonyl groups, sheds light on the potential chemical behaviors and applications of similar structures (Lee et al., 1999).

Biological and Pharmacological Applications

  • Antibacterial Activity : Derivatives of similar structures have been synthesized and evaluated for their antibacterial activity, indicating potential medicinal applications (Prasad, 2021).

  • Enzymatic Activity : Compounds like ethyl 5-(4-oxo-1-phenyl-l,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-1H-pyrazole-3-carboxylate have shown potential in increasing the reactivity of specific enzymes, suggesting applications in biochemistry and pharmacology (Abd & Awas, 2008).

Material Science and Sensor Development

  • Ratiometric Fluorescent Sensors : Research into hydroxypyrazole-based ligands, including tert-butyl derivatives, has led to the development of sensors for ions like Zn(II), showcasing the compound's potential in material sciences and sensor technology (Formica et al., 2018).

  • Solid and Solution Phase Synthesis : The development of new reagents for the synthesis of protected guanidines from amines, involving tert-butoxycarbonyl derivatives, indicates their utility in complex chemical synthesis processes (Yong et al., 1999).

properties

IUPAC Name

tert-butyl 4-[2-[3-(1H-pyrazol-5-yl)phenoxy]ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-20(2,3)27-19(25)24-11-9-23(10-12-24)13-14-26-17-6-4-5-16(15-17)18-7-8-21-22-18/h4-8,15H,9-14H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVOKOSMTRXOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=CC(=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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